

# 3-(5-Methylfuran-2-yl)aniline molecular weight

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## Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

Cat. No.: B3022827

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An In-depth Technical Guide to **3-(5-Methylfuran-2-yl)aniline**

## Executive Summary

This technical guide provides a comprehensive scientific overview of **3-(5-Methylfuran-2-yl)aniline**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into the molecule's core physicochemical properties, outlines a robust strategy for its chemical synthesis and purification, and details a multi-technique approach for its complete spectroscopic characterization. Crucially, this guide emphasizes the rationale behind methodological choices and provides stringent safety and handling protocols. The molecular weight of **3-(5-Methylfuran-2-yl)aniline** is 173.21 g/mol .<sup>[1][2][3]</sup> This guide is intended for drug development professionals and research scientists who require a practical, in-depth understanding of this compound for its effective utilization in complex synthetic applications.

## Molecular Identity and Physicochemical Properties

**3-(5-Methylfuran-2-yl)aniline** (CAS Registry No: 298220-43-6) is a bifunctional organic molecule featuring a substituted furan ring linked to an aniline moiety.<sup>[1]</sup> This unique combination of a  $\pi$ -excessive furan system and a nucleophilic aminophenyl group makes it a versatile intermediate in organic synthesis.

Diagram 1: Molecular Structure of **3-(5-Methylfuran-2-yl)aniline**

Caption: Molecular structure of **3-(5-Methylfuran-2-yl)aniline**.

The key identifiers and computed physicochemical properties are summarized in the tables below for rapid reference.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	<b>3-(5-methylfuran-2-yl)aniline</b>	<b>PubChem[1]</b>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	PubChem[1]
CAS Number	298220-43-6, 306935-67-1	PubChem, Moldb[1][2]
SMILES	<chem>CC1=CC=C(O1)C2=CC(=CC=C2)N</chem>	PubChem[1]

| InChIKey | AYFFRNXUEKOLES-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	<b>173.21 g/mol</b>	<b>PubChem[1][3]</b>
Monoisotopic Mass	173.08406 Da	PubChem[1][4]
XlogP	2.4	PubChem[1][3]
Topological Polar Surface Area	39.2 Å <sup>2</sup>	PubChem[1][3]
Hydrogen Bond Donor Count	1	PubChem[1][3]
Hydrogen Bond Acceptor Count	2	PubChem[1][3]

| Rotatable Bond Count | 1 | PubChem[1][3] |

## Strategic Importance in Drug Discovery

The structural motifs within **3-(5-methylfuran-2-yl)aniline** are of profound importance in medicinal chemistry.

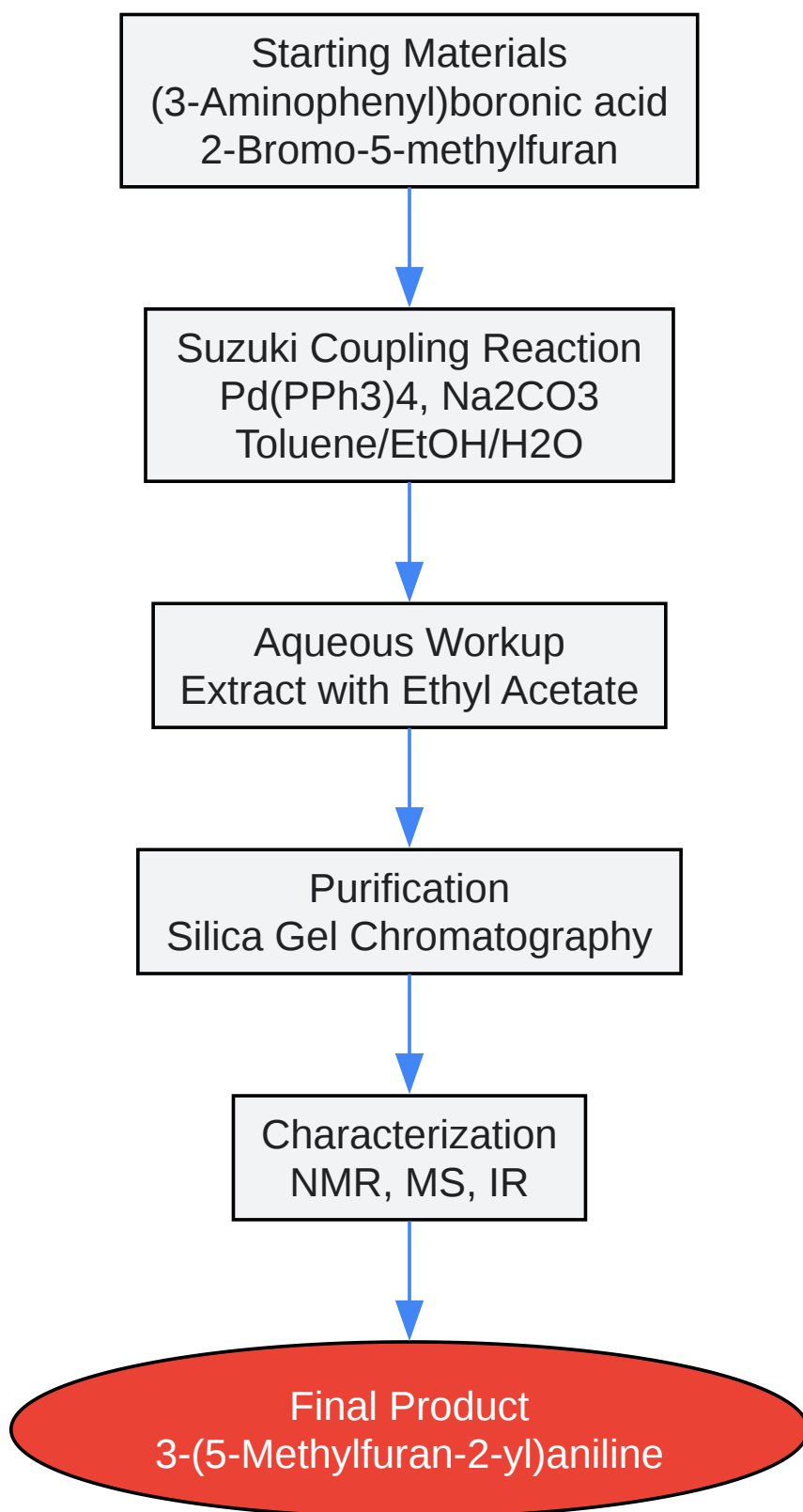
- **The Furan Ring:** As a five-membered aromatic heterocycle, furan is a structural component in numerous FDA-approved drugs and natural products.[5] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial and antimicrobial properties.[6] The oxygen heteroatom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.
- **The Aniline Moiety:** Aniline and its derivatives are foundational building blocks in pharmaceutical synthesis. The amino group provides a versatile synthetic handle for a multitude of chemical transformations, including amide bond formation, N-alkylation, and diazotization, enabling the construction of diverse compound libraries for high-throughput screening.

This compound, therefore, represents a pre-validated scaffold. Its two distinct chemical domains can be functionalized orthogonally, allowing for systematic exploration of chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties.

## Proposed Synthesis and Purification Workflow

While numerous suppliers list this compound, understanding its synthesis is critical for custom derivatization. A highly reliable and scalable approach is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its well-documented tolerance of various functional groups, high yields, and commercially available starting materials.

Diagram 2: Proposed Suzuki Coupling Synthesis Workflow



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Caption: Proposed workflow for synthesis and purification.

## Experimental Protocol: Suzuki Coupling

Causality: The palladium catalyst,  $\text{Pd}(\text{PPh}_3)_4$ , is chosen for its efficacy in coupling aryl halides with aryl boronic acids. The base ( $\text{Na}_2\text{CO}_3$ ) is essential for the transmetalation step of the catalytic cycle. A mixed solvent system ensures the solubility of both organic and inorganic reagents.

- **Reagent Preparation:** In a nitrogen-flushed round-bottom flask, combine (3-aminophenyl)boronic acid (1.1 equivalents), 2-bromo-5-methylfuran (1.0 equivalent), and sodium carbonate (2.5 equivalents).
- **Solvent Addition:** Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water.
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.
- **Reaction:** Heat the mixture to  $85^\circ\text{C}$  under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- **Washing:** Wash the combined organic layers sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.

## Protocol: Flash Chromatography Purification

Causality: The crude product is purified by silica gel chromatography to remove unreacted starting materials, catalyst residues, and byproducts. The choice of an ethyl acetate/hexanes gradient is based on the product's moderate polarity, as inferred from its structure and calculated XlogP.

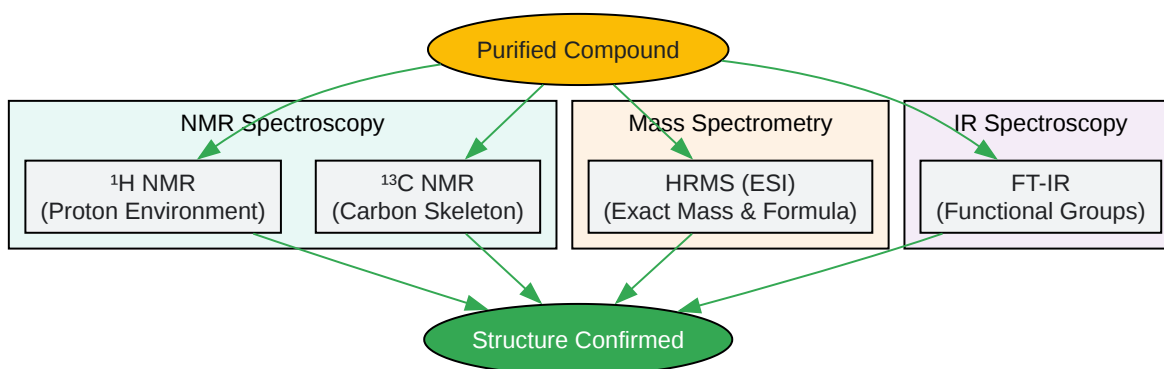
- **Slurry Preparation:** Adsorb the crude oil onto a small amount of silica gel.
- **Column Packing:** Pack a glass column with silica gel using a hexanes slurry.

- Loading: Carefully load the adsorbed crude product onto the top of the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%).
- Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield **3-(5-methylfuran-2-yl)aniline** as a purified solid or oil.

## Comprehensive Spectroscopic Characterization

Structural confirmation and purity assessment are non-negotiable. A combination of NMR, IR, and mass spectrometry provides a self-validating system for characterization.

Diagram 3: Analytical Workflow for Structural Verification



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Caption: Integrated workflow for spectroscopic analysis.

## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the precise carbon-hydrogen framework of the molecule.<sup>[5]</sup>

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).<sup>[5][7]</sup>
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer.
- Expected  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):
  - Aniline Protons: Four signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex coupling patterns (multiplets, doublets, triplets).
  - Furan Protons: Two doublets in the aromatic region (~6.0-6.8 ppm).
  - Aniline  $-\text{NH}_2$ : A broad singlet (~3.5-4.5 ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
  - Methyl Protons: A sharp singlet for the  $-\text{CH}_3$  group (~2.3 ppm).
- Expected  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ ):
  - Eleven distinct signals are expected. Aromatic carbons typically appear between 105-150 ppm. The methyl carbon will appear upfield (~14 ppm).

## Protocol: Infrared (IR) Spectroscopy

Purpose: To confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.<sup>[7]</sup>

- Sample Preparation: Place a small amount of the neat compound (if liquid) or prepare a KBr pellet (if solid) for analysis via Fourier Transform Infrared (FT-IR) spectroscopy.
- Acquisition: Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- Expected Characteristic Peaks:

- N-H Stretch: A pair of medium-intensity peaks around 3350-3450  $\text{cm}^{-1}$  (primary amine).
- C-H Stretch (Aromatic): Peaks just above 3000  $\text{cm}^{-1}$ .
- C-H Stretch (Aliphatic): Peaks just below 3000  $\text{cm}^{-1}$ .
- C=C Stretch (Aromatic Rings): Multiple sharp peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O-C Stretch (Furan): A strong peak around 1000-1200  $\text{cm}^{-1}$ .

## Protocol: High-Resolution Mass Spectrometry (HRMS)

Purpose: To determine the exact mass of the molecule, which unequivocally confirms its elemental composition.

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.
- Expected Result: The spectrum should show a prominent molecular ion peak  $[\text{M}+\text{H}]^+$  at an  $m/z$  corresponding to the calculated exact mass of  $\text{C}_{11}\text{H}_{12}\text{NO}^+$  (174.0913).[4] The high-resolution measurement should be within 5 ppm of the theoretical value.

## Safety, Handling, and Storage

Trustworthiness: This compound must be handled with extreme caution. The aniline moiety renders it toxic, and it is classified as a skin, eye, and respiratory irritant.[1][8] A rigorous safety protocol is not optional; it is a mandatory component of its use.

## Mandatory Handling Procedures

- Engineering Controls: All work with **3-(5-methylfuran-2-yl)aniline** must be performed in a certified chemical fume hood to prevent inhalation of vapors.[9][10] An eyewash station and safety shower must be immediately accessible.[10]
- Personal Protective Equipment (PPE):

- Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended for neat transfers.[11]
- Eye Protection: Chemical safety goggles are required at all times.[11]
- Lab Coat: A full-length lab coat must be worn and kept buttoned.
- General Hygiene: Avoid skin and eye contact.[11] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[12]

## Emergency Response

- Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]
- Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Spill: Evacuate the area. Use an inert absorbent material (e.g., vermiculite) to contain the spill.[10] Place the waste in a sealed, labeled container for hazardous waste disposal.

## Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere.[13] Store away from strong oxidizing agents and acids.[10]

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